An In-depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)benzoic acid
Introduction
3-Ethoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest to the scientific community. As a substituted benzoic acid derivative, its unique structural features—an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group—impart a distinct combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this scaffold a prime target for discovery programs.[1]
This guide provides a comprehensive technical overview of 3-Ethoxy-5-(trifluoromethyl)benzoic acid, covering its chemical structure, synthesis, analytical characterization, reactivity, and safety protocols. The information is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.
Chemical Structure and Physicochemical Properties
The foundational identity of a chemical compound lies in its structure and resulting physical properties. These data are critical for its application in synthesis and for predicting its behavior in various chemical and biological systems.
Core Structural Information
The molecule consists of a central benzene ring functionalized with a carboxylic acid group, an ethoxy group, and a trifluoromethyl group at positions 1, 3, and 5, respectively.
| Identifier | Value |
| IUPAC Name | 3-Ethoxy-5-(trifluoromethyl)benzoic acid |
| CAS Number | 1310416-50-2[2] |
| Molecular Formula | C₁₀H₉F₃O₃[2] |
| Molecular Weight | 234.17 g/mol |
2D Chemical Structure
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-Ethoxybenzoic acid. [3]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous acetone.
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Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
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Heating: Heat the mixture to reflux (approx. 56°C) for 30 minutes to ensure complete formation of the phenoxide salt.
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Alkylation: Add ethyl iodide (1.5 eq) dropwise to the refluxing mixture. The reaction proceeds via an Sₙ2 mechanism where the phenoxide displaces the iodide ion.
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Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. [3]6. Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).
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Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
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Acidification: Dissolve the resulting residue in water and acidify with 1 M HCl to a pH of approximately 2. This step protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution. [3]9. Extraction: Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Ethoxy-5-(trifluoromethyl)benzoic acid. [3]
Causality and Optimization
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Choice of Base: Anhydrous potassium carbonate is a crucial choice. It is strong enough to deprotonate the more acidic phenolic hydroxyl (pKa ~10) but not the carboxylic acid (pKa ~4), preventing unwanted side reactions at the carboxylate group.
-
Solvent: Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It solubilizes the reactants while not interfering with the nucleophile.
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Potential Impurities: The primary impurity is likely unreacted 3-Hydroxy-5-(trifluoromethyl)benzoic acid due to incomplete etherification. Over-alkylation to form the ethyl ester is also a possibility, though less likely under these conditions. [3]
Spectroscopic Characterization and Analysis
Structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic signatures for verifying the structure of 3-Ethoxy-5-(trifluoromethyl)benzoic acid.
| Technique | Expected Signature |
| ¹H NMR | - ~12-13 ppm: Broad singlet, 1H (COOH). - ~7.5-8.0 ppm: Three distinct singlets or narrow multiplets, 3H total (aromatic protons). - ~4.1 ppm: Quartet, 2H (O-CH₂-CH₃). - ~1.4 ppm: Triplet, 3H (O-CH₂-CH₃). |
| ¹³C NMR | - ~165-170 ppm: C=O of carboxylic acid. - ~160 ppm: Aromatic C-O. - ~132 ppm: Aromatic C-COOH. - ~123 ppm (quartet): Aromatic C-CF₃. - ~110-120 ppm: Other aromatic carbons. - ~64 ppm: O-CH₂. - ~15 ppm: CH₃. |
| ¹⁹F NMR | - ~ -63 ppm: Singlet, 3F (CF₃). |
| IR (Infrared) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer). [4][5] - ~1700 cm⁻¹: Strong C=O stretch (carboxylic acid). [4][5] - ~1100-1300 cm⁻¹: Strong C-F stretches. - ~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). |
| Mass Spec (MS) | - [M-H]⁻: ~233.04 (Negative Ion Mode). - [M+H]⁺: ~235.06 (Positive Ion Mode). |
Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for quantifying the purity of synthesized compounds.
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Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [3]2. Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of HPLC-grade acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated state.
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Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis:
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Data Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
Reactivity and Applications
The utility of a molecule is defined by its reactivity and how its structural features can be leveraged for specific applications.
Chemical Reactivity
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Carboxylic Acid Group: The -COOH group is the primary site of reactivity, readily undergoing standard transformations such as:
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Esterification: Reaction with alcohols under acidic conditions.
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Amidation: Reaction with amines, often using coupling agents (e.g., EDC, HATU), to form amide bonds. This is a cornerstone reaction in medicinal chemistry.
-
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the trifluoromethyl and carboxylic acid groups. However, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be explored under specific conditions.
Potential Applications
The combination of the ethoxy and trifluoromethyl groups makes this compound a highly attractive intermediate for designing molecules with tailored properties.
Caption: Relationship between structural features and potential applications.
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Pharmaceutical Development: As an intermediate, it can be used to synthesize active pharmaceutical ingredients (APIs). Fluorinated compounds are widely used in anti-inflammatory and analgesic drugs. [1]* Agrochemicals: The structure is suitable for incorporation into novel herbicides and fungicides, where metabolic stability in the target organism and environment is key. [1]* Material Science: The unique electronic properties conferred by the fluorine atoms can be exploited in the development of advanced polymers and coatings with enhanced chemical resistance. [1]
Safety and Handling
Ensuring laboratory safety is paramount. While specific toxicological data for this compound are not available, a conservative approach based on similar chemicals is required.
GHS Hazard Information
The following information is based on hazards associated with structurally similar compounds like 3-methoxy-5-(trifluoromethyl)benzoic acid and other substituted benzoic acids. [6][7][8]
| Hazard Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [6][7]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]
Conclusion
3-Ethoxy-5-(trifluoromethyl)benzoic acid is a synthetically accessible and highly versatile chemical intermediate. Its structure, characterized by the opposing electronic effects of its ethoxy and trifluoromethyl substituents, provides a unique platform for the development of novel molecules in medicinal chemistry, agrochemistry, and material science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any researcher aiming to exploit its full potential.
References
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Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from beilstein-journals.org. [Link]
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SpectraBase. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, phenyl ester. Retrieved from spectrabase.com. [Link]
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